molecular formula C16H13ClOS B13101539 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13101539
M. Wt: 288.8 g/mol
InChI Key: HEHVMXALFLCNLS-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the aldehyde and thiobenzaldehyde, followed by oxidation to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-oxopropanoic acid
  • 3-(3-Chlorophenyl)-2-oxopropyl acetate

Uniqueness

2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-7-3-6-13(10-15)16(18)9-8-12-4-1-2-5-14(12)11-19/h1-7,10-11H,8-9H2

InChI Key

HEHVMXALFLCNLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C=S

Origin of Product

United States

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